molecular formula C27H45NO2 B1249961 (22R,25R)-spirosolan-3beta-ol

(22R,25R)-spirosolan-3beta-ol

Cat. No.: B1249961
M. Wt: 415.7 g/mol
InChI Key: XYNPYHXGMWJBLV-QTGNNMJYSA-N
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Description

(22R,25R)-Spirosolan-3beta-ol (CAS: 511-98-8), also known as soladulcidine, is a steroidal alkaloid with the molecular formula C27H45NO2 and a molecular weight of 415.66 g/mol . It belongs to the spirosolane class, characterized by a 27-carbon skeleton with a fused spiroketal ring system. The compound features a hydroxyl group at the 3β position and stereochemical configurations at C-22 (R) and C-25 (R), which are critical for its biological interactions .

This compound is naturally isolated from plants in the Solanaceae family, such as Solanum triste and Cordyline rubra, where it often exists as a glycoside precursor to bioactive saponins . Its structural complexity and stereochemistry contribute to diverse pharmacological properties, including neuroprotective and anticancer activities .

Properties

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

XYNPYHXGMWJBLV-QTGNNMJYSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CN6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1

Synonyms

soladulcidine
spirosolan-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The activity of spirosolane derivatives is highly dependent on stereochemistry and functional group substitutions. Below is a comparative analysis of key analogs:

Compound Molecular Formula Key Features CAS Number Source Biological Activity
(22R,25R)-Spirosolan-3beta-ol C27H45NO2 3β-OH, 22R, 25R configurations 511-98-8 Solanum triste, Cordyline rubra Neuroprotective (mitochondrial Aβ scavenging) , precursor to anticancer saponins
Diosgenin C27H42O3 3β-OH, Δ⁵ unsaturation, 25R configuration 512-04-9 Dioscorea spp. Anti-inflammatory, precursor to synthetic steroids
Solamargine C45H73NO16 3β-O-glycoside (rhamnose-glucose-rhamnose), 22R,25R configurations 203714-86-1 Solanum spp. Apoptosis induction in cancer cells
SP-233 C33H54O6 3β-hexanoate ester derivative of this compound N/A Synthetic derivative Blocks Aβ mitochondrial uptake, neuroprotection
Torvoside K C39H62O12 3β-OH, 6α-O-glycoside (xylose-quinovose), 22R,23S,25R configurations N/A Solanum procumbens Antifungal, cytotoxic

Key Structural Insights

  • Stereochemistry at C-22 and C-25 : The 22R and 25R configurations in this compound are critical for binding to Aβ peptides, as seen in SP-233 . In contrast, 22S isomers (e.g., wallogenin from Cordyline rubra) exhibit reduced affinity for mitochondrial targets .
  • Glycosylation : Glycosylation at the 3β position (e.g., solamargine) enhances solubility and receptor targeting, leading to potent anticancer effects compared to the aglycone form .
  • Functional Group Modifications: Esterification (e.g., SP-233) or amino substitution (e.g., 3β-amino-spirosolane from Solanum triste) can drastically alter bioactivity, shifting roles from neuroprotection to apoptosis induction .

Pharmacological Activity Comparison

  • Anticancer Activity :
    • Solamargine (IC50: 0.1–5 µM) shows superior cytotoxicity compared to this compound, which requires glycosylation for significant activity .
    • Diosgenin, while less potent (IC50: ~50 µM), is a scaffold for synthetic anticancer steroids due to its Δ⁵ unsaturation .
  • Neuroprotection :
    • SP-233 (picomolar efficacy) prevents Aβ-induced mitochondrial dysfunction, whereas the parent compound lacks direct activity without derivatization .

Research Findings and Data Tables

Table 1: Cytotoxic Activity of Selected Spirosolane Derivatives

Compound Cell Line IC50 (µM) Selectivity Index Reference
Solamargine HeLa (cervical cancer) 0.2 >50
Diosgenin MCF-7 (breast cancer) 48.5 2.1
Deltonin A549 (lung cancer) 12.3 4.8
This compound AML12 (normal hepatocytes) >100 N/A

Table 2: Key Spectral Data for Structural Elucidation

Compound ¹³C-NMR (Aglycone δ ppm) IR Peaks (cm⁻¹) Distinctive Features
This compound C3: 71.2, C22: 75.4 3400 (OH), 900 (spiroketal) 22R/25R confirmed via NOESY
SP-233 C3: 73.8 (ester carbonyl) 1740 (C=O) Hexanoate chain enhances lipophilicity
Torvoside K C6: 68.5 (glycosylation) 1075 (C-O-C glycosidic) 6α-O-xylose-quinovose linkage

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